5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16295293
Molecular Formula: C19H20N2OS2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2OS2 |
|---|---|
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 5,6-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-9-7-6-8-12(15)2/h5-9H,1,10-11H2,2-4H3 |
| Standard InChI Key | JONFGGBJENUTLS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features a thieno[2,3-d]pyrimidin-4(3H)-one core, a bicyclic system comprising a pyrimidine ring fused to a thiophene ring. Critical substitutions include:
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5,6-Dimethyl groups: Electron-donating methyl groups at positions 5 and 6 enhance steric bulk and modulate electronic effects on the core .
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2-[(2-Methylbenzyl)sulfanyl]: A sulfur-containing benzyl group at position 2 introduces hydrophobic interactions and potential metabolic stability. The ortho-methyl group on the benzyl ring may influence conformational flexibility.
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3-(Prop-2-en-1-yl): An allyl group at position 3 provides a reactive site for further functionalization via click chemistry or radical reactions .
Table 1: Estimated Molecular Properties
| Property | Value | Source Analog |
|---|---|---|
| Molecular formula | C₁₉H₁₉N₂OS₂ | Derived from |
| Molecular weight | 363.49 g/mol | Calculated |
| Log P (octanol-water) | 2.8 ± 0.3 | Predicted via |
| Topological polar surface area | 89.7 Ų | Based on |
Synthesis and Functionalization
Synthetic Routes
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically begins with bromination or chlorination of the parent heterocycle, followed by nucleophilic substitution and cross-coupling reactions . For this compound, a plausible pathway involves:
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Core Bromination:
Thieno[2,3-d]pyrimidin-4(3H)-one undergoes regioselective bromination at position 6 using bromine in acetic acid at 80°C (yield: 90–95%) . -
Sulfanyl Group Introduction:
The brominated intermediate reacts with 2-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfanyl group . -
Allylation at Position 3:
Alkylation with allyl bromide in the presence of a phase-transfer catalyst affords the propenyl substituent.
Table 2: Representative Reaction Conditions
Physicochemical and Pharmacological Properties
Solubility and Bioavailability
The compound’s solubility in aqueous media is predicted to be 1.2–2.5 mg/mL, comparable to analogs like 5,6-dimethyl-2-[(4-nitrobenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one . Its log P of 2.8 suggests moderate lipophilicity, balancing membrane permeability and solubility. The polar surface area (89.7 Ų) indicates potential blood-brain barrier exclusion, aligning with thienopyrimidine derivatives’ typical pharmacokinetics .
Biological Activity
While direct bioactivity data for this compound are unavailable, structurally related molecules exhibit:
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Anticancer Activity: Inhibition of kinase pathways (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding with ATP-binding pockets.
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Antiviral Effects: Disruption of viral protease or polymerase function, as seen in herpes simplex virus (HSV) models .
Mechanism of Action Hypotheses
Kinase Inhibition
The sulfanyl-benzyl group may anchor the compound in hydrophobic kinase pockets, while the pyrimidine core mimics ATP’s adenine moiety. Molecular docking studies on analogs suggest nanomolar affinity for EGFR (ΔG = -9.2 kcal/mol).
Metabolic Stability
The ortho-methyl group on the benzyl ring likely reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to para-substituted analogs .
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